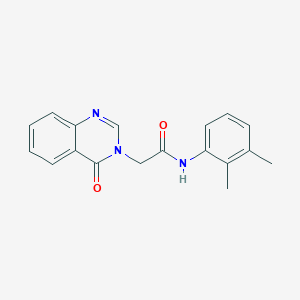![molecular formula C20H14N2O2S B5753169 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has been widely studied for its potential applications in scientific research. BFA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide is thought to act by binding to a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of vesicle transport between the Golgi apparatus and other cellular organelles. By binding to ARF, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide disrupts the normal function of the Golgi apparatus and leads to the accumulation of proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide has a variety of biochemical and physiological effects, including the inhibition of protein transport, disruption of cellular function, and induction of apoptosis (programmed cell death). N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide has also been found to have anti-tumor properties and may be useful in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to selectively inhibit the function of the Golgi apparatus without affecting other cellular organelles. This specificity makes N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide a valuable tool for studying the function of the Golgi apparatus and its role in cellular processes. However, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide can be toxic to cells at high concentrations, and care must be taken when using it in experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide. One area of interest is the development of new cancer therapies based on the anti-tumor properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide. Other potential areas of research include the study of intracellular trafficking in neurons and the development of new drugs targeting the Golgi apparatus. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide and its potential applications in scientific research.
Métodos De Síntesis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. Other methods involve the reaction of 2-aminobenzothiazole with various substituted acrylates.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been used in a variety of scientific research applications, including studies of intracellular trafficking and protein transport. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to inhibit the function of the Golgi apparatus, a cellular organelle involved in the processing and sorting of proteins. This inhibition can lead to the accumulation of proteins in the endoplasmic reticulum and disruption of normal cellular function.
Propiedades
IUPAC Name |
(E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(11-10-16-7-4-12-24-16)21-15-6-3-5-14(13-15)20-22-17-8-1-2-9-18(17)25-20/h1-13H,(H,21,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPZVPJMBQNOB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5753099.png)

![6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5753110.png)
![1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5753123.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)
![3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5753162.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5753173.png)
![5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5753175.png)


![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)